molecular formula C9H10N2O B3034397 8-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 169045-00-5

8-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3034397
CAS No.: 169045-00-5
M. Wt: 162.19 g/mol
InChI Key: QGYFDZNNDMJSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the isoquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Introduction of various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it interacts with a receptor, it might mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

8-Amino-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the amino group and the specific arrangement of atoms in its structure. This can confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activity

8-Amino-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various methods, including nucleophilic aromatic substitution and lithiation reactions. A notable synthesis involves starting from 8-fluoro-3,4-dihydroisoquinoline, which is transformed into 8-amino derivatives through reduction processes . The structure of this compound includes an amino group that enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, derivatives of this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Activity : The compound has been investigated for its ability to combat bacterial and fungal infections. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may bind to the active sites of enzymes such as BChE, thereby modulating their activity. This interaction can influence various signaling pathways involved in cell proliferation and apoptosis .
  • Cellular Pathways : It has been suggested that the compound affects pathways like MAPK/ERK, which are crucial for cellular responses to growth signals and stress.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 5 to 50 µM. The IC50 values varied depending on the specific cell line and treatment duration.
  • Neuroprotective Effects : In models of neurotoxicity induced by amyloid-beta (Aβ) peptides, the compound showed protective effects on neuronal cells (SH-SY5Y), enhancing cell viability compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against bacterial strains
Enzyme InhibitionBChE inhibition
NeuroprotectionProtection against Aβ toxicity

Properties

IUPAC Name

8-amino-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYFDZNNDMJSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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